molecular formula C16H14FNO2S B2718281 2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol CAS No. 1314011-84-1

2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol

Cat. No. B2718281
CAS RN: 1314011-84-1
M. Wt: 303.35
InChI Key: JRTOHCVMUAVEEP-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol” is an organic compound that belongs to the class of phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring . The molecular formula of the compound is C16H14FNO2S and it has a molecular weight of 303.35 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyridine ring, which is further linked to a thiophene ring . The exact structure can be determined using various spectroscopic techniques, but specific structural data for this compound was not found in the available literature.

Scientific Research Applications

Photophysical Properties and Molecular Engineering

A study on the synthesis, molecular engineering, and photophysical properties of fluorescent thieno[3,2-b]pyridine derivatives highlights the potential of such compounds in developing tunable fluorophores. These compounds, prepared through Suzuki-Miyaura cross-coupling reactions and regioselective cycloadditions, demonstrate that their photophysical attributes can be finely tuned by selecting appropriate functional groups, suggesting applications in fluorescence-based sensors and organic electronics (Sung et al., 2018).

Drug Design and Biological Evaluation

Research into thieno[2,3-b]pyridine derivatives has also shown significant promise in drug design, particularly as anti-proliferative agents targeting specific cellular pathways. For example, thieno[2,3-b]pyridines with appended aryl groups have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, including triple-negative breast cancer cells. The study found that certain derivatives exhibited potent biological activity, potentially offering a new avenue for cancer therapy (Haverkate et al., 2021).

Materials Science and Polymer Chemistry

In materials science, thieno[2,3-b]pyridine-based polymers have been investigated for their electrochromic and photovoltaic properties. A particular focus has been on enhancing the efficiency of polymer solar cells through the incorporation of thieno[2,3-b]pyridine derivatives as cathode-modifying layers or as part of the active layer blend. These modifications aim to improve device performance metrics such as open-circuit voltage and power conversion efficiency, demonstrating the material's utility in renewable energy technologies (Chen et al., 2017).

Analytical Applications

Additionally, thieno[2,3-b]pyridine derivatives have found applications in analytical chemistry, particularly in fluorescence studies for potential antitumor activities. The photophysical properties of these compounds, such as fluorescence quantum yields and solvatochromic behavior, have been evaluated, providing insights into their interactions with biological membranes and potential for use in drug delivery systems (Carvalho et al., 2013).

properties

IUPAC Name

2-(2-fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S/c1-16(2,19)14-12(17)4-3-5-13(14)20-11-8-10-6-7-21-15(10)18-9-11/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTOHCVMUAVEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)OC2=CN=C3C(=C2)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol

CAS RN

1314011-84-1
Record name 2-(2-fluoro-6-{thieno[2,3-b]pyridin-5-yloxy}phenyl)propan-2-ol
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